molecular formula C9H7F3O3 B582962 4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid CAS No. 150821-42-4

4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid

Cat. No. B582962
CAS RN: 150821-42-4
M. Wt: 220.147
InChI Key: XIFJNKHTLXGSPU-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid” is a chemical compound. It is related to benzoic acid, which is one of the most common organic acids .


Synthesis Analysis

The synthesis of benzoic acid derivatives, such as “4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid”, could potentially involve reactions at the benzylic position . For instance, a Grignard reagent could be used to synthesize benzoic acid from bromobenzene .


Molecular Structure Analysis

The molecular formula of “4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid” is C10H9F3O3 . This indicates that the molecule consists of 10 carbon atoms, 9 hydrogen atoms, 3 fluorine atoms, and 3 oxygen atoms .


Chemical Reactions Analysis

The chemical reactions involving benzoic acid derivatives could include acid-base reactions . For example, benzoic acid can undergo a reaction with NaOH, resulting in the carboxylate salt sodium benzoate .

Scientific Research Applications

Molecularly Imprinted Polymers for Environmental Contaminant Removal

Ranjita Das and colleagues (2021) explored the use of molecularly imprinted polymers synthesized with ionic liquids (ILMIPs) @ graphene oxide composites for the removal of environmental contaminants. They focused on 4-Hydroxy benzoic acid, a metabolite of Paraben, as a target for removal due to its presence in various consumer products and its environmental impact. Their research utilized Density Functional Theory (DFT) to design effective composite materials for this purpose, highlighting the potential of these composites in environmental remediation efforts (Das et al., 2021).

Novel Fluorescence Probes for Reactive Oxygen Species Detection

Ken-ichi Setsukinai and his team (2003) developed novel fluorescence probes based on benzoic acid derivatives, specifically designed to detect reactive oxygen species (ROS) selectively. These probes can differentiate among various ROS, providing tools for studying the roles of hROS in biological and chemical applications. This research underscores the importance of benzoic acid derivatives in advancing our understanding of oxidative stress and its biological implications (Setsukinai et al., 2003).

Benzoic Acid Derivatives in Foods and Additives

A. D. del Olmo, J. Calzada, and M. Nuñez (2017) reviewed the presence and use of benzoic acid and its derivatives in foods, highlighting their roles as preservatives and flavoring agents. The review also covers aspects of human exposure, metabolism, and toxicology, offering a comprehensive overview of these compounds' impact on public health and the environment (del Olmo et al., 2017).

properties

IUPAC Name

4-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O3/c10-9(11,12)7(13)5-1-3-6(4-2-5)8(14)15/h1-4,7,13H,(H,14,15)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIFJNKHTLXGSPU-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(F)(F)F)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H](C(F)(F)F)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.